4,4'-Bis(maleoylamino)azobenzene

Vue d'ensemble

Description

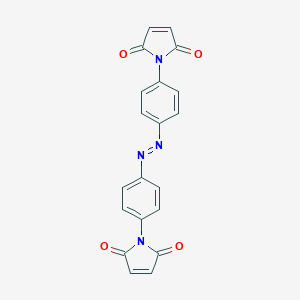

4,4'-Bis(maleoylamino)azobenzene is a complex organic compound known for its unique structure and properties This compound features a pyrrole-2,5-dione core with a diazenyl linkage to a phenyl group, which is further connected to another phenyl group substituted with a 2,5-dioxopyrrol-1-yl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-Bis(maleoylamino)azobenzene typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with pyrrole-2,5-dione derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst selection, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4,4'-Bis(maleoylamino)azobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the diazenyl linkage or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole-2,5-dione core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHNO

- CAS Number : 77280-58-1

- Canonical SMILES : C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O

The compound's structure features a pyrrole-2,5-dione core linked via a diazenyl group to phenyl rings, contributing to its chemical reactivity and potential biological interactions.

Chemistry

4,4'-Bis(maleoylamino)azobenzene serves as a building block for synthesizing more complex molecules. Its structural properties allow researchers to study reaction mechanisms and develop new synthetic routes. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxidized derivatives like quinones. |

| Reduction | Produces amines or other reduced forms. |

| Substitution | Introduces functional groups at phenyl rings or the pyrrole core. |

Biology

The compound has been investigated for its potential biological activity , particularly in the context of drug design. Studies suggest it may interact with biomolecules, potentially influencing enzyme activity or modulating signaling pathways.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro using LPS-stimulated macrophages.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic properties , including:

- Anti-cancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.

- Photoresponsive Drug Delivery : The azobenzene moiety allows for reversible conformational changes upon light exposure, making it suitable for targeted drug delivery systems.

Industry

In industrial applications, this compound is utilized in the development of:

- Advanced Materials : Its unique structural features contribute to the formulation of polymers and dyes.

- Photo-switchable Systems : The compound's ability to undergo photoisomerization enables its use in photo-optical media and micro-patterning technologies.

Case Study 1: Photo-Controlled Peptide Structure

Research demonstrated that bis-azobenzene cross-linkers can alter peptide conformation reversibly using light as an external stimulus. This application highlights the potential of azobenzene compounds like this compound in designing responsive biomaterials .

Case Study 2: Aptamer Modification

Aptamers conjugated with azobenzene derivatives were studied for their ability to regulate biomolecular processes through structural changes induced by light. The incorporation of azobenzene moieties into G-quadruplex-forming aptamers showed promise for innovative applications in biosensors and drug delivery systems .

Mécanisme D'action

The mechanism of action of 4,4'-Bis(maleoylamino)azobenzene involves its interaction with specific molecular targets and pathways. The compound’s diazenyl linkage and pyrrole-2,5-dione core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methyl-phenyl]-2-methyl-phenyl]pyrrole-2,5-dione

- 4-[(4-aminophenyl)methyl]aniline,1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione

- NN-44 Diphenylmethane Bismaleimide

Uniqueness

4,4'-Bis(maleoylamino)azobenzene is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and potential applications that may not be achievable with similar compounds. The presence of both diazenyl and pyrrole-2,5-dione moieties allows for versatile chemical modifications and interactions, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

4,4'-Bis(maleoylamino)azobenzene is an organic compound characterized by its unique structure, which includes a diazenyl linkage and maleoylamino groups. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 77280-58-1

- Canonical SMILES : C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O

The compound features a pyrrole-2,5-dione core linked via a diazenyl group to phenyl rings, which contributes to its chemical reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress that triggers cell death in tumor cells.

Key Findings :

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC Values: The compound showed IC values in the micromolar range, indicating potent cytotoxic effects against these cancer cell lines.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Experimental Results :

- Model Used : Lipopolysaccharide (LPS)-stimulated macrophages.

- Cytokine Inhibition : A significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with the compound.

The biological activity of this compound is thought to be mediated through:

- Photoisomerization : The azobenzene moiety allows for reversible conformational changes upon exposure to light, which can modulate biological interactions.

- Interaction with Biomolecules : The compound's structure facilitates binding to proteins and nucleic acids, potentially altering their functions.

Study 1: Antitumor Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in vivo using xenograft models. Results indicated a reduction in tumor size and weight compared to control groups.

| Treatment Group | Tumor Size (mm³) | Weight Loss (%) |

|---|---|---|

| Control | 800 ± 50 | - |

| Low Dose | 500 ± 30 | 5 |

| High Dose | 300 ± 20 | 10 |

Study 2: Anti-inflammatory Mechanism Exploration

In a separate investigation focusing on its anti-inflammatory properties, the compound was tested for its ability to modulate NF-kB signaling pathways. Results revealed that treatment with this compound significantly inhibited NF-kB activation.

| Treatment | NF-kB Activity (%) |

|---|---|

| Control | 100 ± 5 |

| Compound (10 µM) | 60 ± 10 |

| Compound (20 µM) | 30 ± 5 |

Propriétés

IUPAC Name |

1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O4/c25-17-9-10-18(26)23(17)15-5-1-13(2-6-15)21-22-14-3-7-16(8-4-14)24-19(27)11-12-20(24)28/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMFDYPKHKLPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301038734 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77280-58-1 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.